Biphenyl-4-yl 4-methylbenzenesulfonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
76996-40-2 |
|---|---|
Molecular Formula |
C19H16O3S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(4-phenylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H16O3S/c1-15-7-13-19(14-8-15)23(20,21)22-18-11-9-17(10-12-18)16-5-3-2-4-6-16/h2-14H,1H3 |
InChI Key |
CBYZELXTVBROSO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Other CAS No. |
76996-40-2 |
Origin of Product |
United States |
Synthetic Methodologies for Biphenyl 4 Yl 4 Methylbenzenesulfonate
Classical Preparation Routes
The most conventional and widely employed method for synthesizing Biphenyl-4-yl 4-methylbenzenesulfonate (B104242) is through the direct tosylation of a corresponding hydroxyaromatic precursor. This approach is favored for its efficiency and the ready availability of the starting materials.
Direct Tosylation of Biphenyl-4-ol
The primary route for the synthesis of Biphenyl-4-yl 4-methylbenzenesulfonate involves the direct reaction of biphenyl-4-ol with p-toluenesulfonyl chloride (TsCl). wikipedia.org This esterification reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct that is formed. The choice of base and solvent is critical to the success of the reaction, influencing both the yield and purity of the final product.
Commonly, a tertiary amine such as triethylamine (B128534) or pyridine (B92270) is used as the base. Pyridine can often serve as both the base and the solvent. nih.gov The reaction proceeds via a nucleophilic attack of the hydroxyl group of biphenyl-4-ol on the sulfur atom of tosyl chloride, leading to the displacement of the chloride ion and the formation of the tosylate ester. wikipedia.org The stereochemistry of the alcohol is retained during this process. masterorganicchemistry.com
Table 1: Reaction Conditions for the Tosylation of Biphenyl-4-ol
| Parameter | Condition | Purpose |
| Reactants | Biphenyl-4-ol, p-Toluenesulfonyl Chloride (TsCl) | Formation of the tosylate ester |
| Base | Pyridine, Triethylamine | Neutralizes HCl byproduct |
| Solvent | Pyridine, Dichloromethane | Dissolves reactants |
| Catalyst | 4-Dimethylaminopyridine (B28879) (DMAP) (optional) | Increases reaction rate researchgate.net |
General Principles of Hydroxyaromatic Compound Tosylation
The tosylation of hydroxyaromatic compounds, or phenols, follows the general principles of converting an alcohol into a sulfonate ester. The hydroxyl group (–OH) is a poor leaving group in nucleophilic substitution reactions because hydroxide (B78521) (HO⁻) is a strong base. masterorganicchemistry.com By converting the hydroxyl group into a tosylate group (–OTs), it is transformed into an excellent leaving group, as the tosylate anion is a very weak base due to the resonance stabilization of its negative charge. masterorganicchemistry.com
This transformation is crucial for subsequent reactions, such as nucleophilic substitutions and cross-coupling reactions, where the tosylate group can be easily displaced by a wide range of nucleophiles. iucr.orgacs.org The reaction is often performed under anhydrous conditions to prevent the hydrolysis of tosyl chloride. rsc.org The use of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially for sterically hindered or less reactive alcohols. researchgate.net
Multi-step Synthesis Strategies Involving the Biphenyl-4-yl Scaffold
In some instances, the synthesis of this compound may be part of a more extensive multi-step synthetic sequence. These strategies often involve the initial construction of the biphenyl-4-yl scaffold, followed by the introduction of the tosylate group. For example, a Suzuki or a Grignard cross-coupling reaction can be employed to create the biphenyl (B1667301) structure from appropriate precursors, such as a boronic acid and an aryl halide. Once the biphenyl-4-ol is formed, it can then be tosylated as described in the previous section.
Conversely, the tosylate group can be introduced early in the synthesis and carried through several steps. This is possible due to the stability of the tosylate group under many reaction conditions. For instance, a tosylated precursor might undergo further functionalization on one of the phenyl rings before the final product is achieved. These multi-step approaches provide a high degree of flexibility in the synthesis of complex molecules where this compound is a key intermediate. youtube.comyoutube.comyoutube.com
Preparation of Structurally Related Aryl Tosylates and Derivatives
The synthetic methodologies used for this compound are broadly applicable to a wide range of other aryl tosylates. The general procedure of reacting a phenol (B47542) or an alcohol with tosyl chloride in the presence of a base is a robust and versatile method. nih.gov For example, the synthesis of tosylates from various substituted phenols, such as p-cresol (B1678582) or dipentaerythritol, follows a similar protocol. wikipedia.orgnih.gov
The reactivity of the hydroxyl group can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups can enhance the nucleophilicity of the hydroxyl oxygen, potentially accelerating the reaction, while electron-withdrawing groups may have the opposite effect. Furthermore, the tosyl group itself can be modified, with related sulfonyl chlorides like nosyl chloride (2-nitrobenzenesulfonyl chloride) and brosyl chloride (4-bromobenzenesulfonyl chloride) being used to prepare analogous aryl sulfonates with different properties and reactivities. wikipedia.org These related compounds are also important in organic synthesis, serving as protecting groups or activated intermediates for a variety of transformations. wikipedia.orgchemicalbook.com
Structural Elucidation and Crystallographic Analysis of Biphenyl 4 Yl 4 Methylbenzenesulfonate
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable tools for the elucidation of molecular structures. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide detailed insights into the atomic-level framework of a compound. While detailed experimental spectra for Biphenyl-4-yl 4-methylbenzenesulfonate (B104242) are not widely reported in the available literature, the expected spectroscopic features can be inferred from its known chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a powerful technique that provides information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
In a ¹H NMR spectrum of Biphenyl-4-yl 4-methylbenzenesulfonate, one would anticipate a distinct set of signals corresponding to the different types of protons. A sharp singlet peak would be expected for the three protons of the methyl (-CH₃) group on the toluene (B28343) ring. The aromatic protons of the biphenyl (B1667301) and toluene moieties would appear as a complex series of multiplets in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, due to spin-spin coupling between adjacent protons.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. Distinct signals would be expected for the methyl carbon, the various aromatic carbons of the biphenyl and toluene rings, and the carbons directly bonded to the sulfonate group. The chemical shifts of these carbons provide valuable information about their electronic environment. A publicly available, though undetailed, record indicates the existence of a ¹³C NMR spectrum for this compound nih.gov.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is particularly useful for identifying the presence of specific functional groups.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the sulfonate group (S=O) would be prominent, typically in the regions of 1350-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively. Additionally, bands corresponding to the C-O-S ester linkage would be present. The aromatic rings would give rise to multiple bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is a technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision. This allows for the calculation of a highly accurate molecular formula.
For this compound, with the molecular formula C₁₉H₁₆O₃S, HRMS would be expected to show a molecular ion peak corresponding to its exact mass. This precise mass measurement serves as a definitive confirmation of the compound's elemental composition.
X-ray Crystallography Studies
The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. A detailed crystallographic study of this compound has been published, providing precise information on its molecular geometry, conformation, and crystal packing. rsc.org
Determination of Crystal Structure and Refinement
The crystal structure of this compound was determined from single-crystal X-ray diffraction data. rsc.org The compound crystallizes in the orthorhombic space group Pca2₁, with one independent molecule in the asymmetric unit. The crystallographic data and refinement parameters are summarized in the table below.
| Parameter | Value |
| Empirical Formula | C₁₉H₁₆O₃S |
| Formula Weight | 324.39 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 33.2932 (10) |
| b (Å) | 7.9284 (3) |
| c (Å) | 5.7903 (2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1528.23 (9) |
| Z | 4 |
| R-factor (Rgt(F)) | 0.0315 |
| Data sourced from Olszowy et al. (2017) via IUCr Journals and PubChem. rsc.orgrsc.org |
The structure was refined as a two-component inversion twin. All hydrogen atoms were located in a difference map and were subsequently placed in idealized positions for the final refinement. rsc.org
Analysis of Dihedral Angles within the Biphenyl and Toluene Moieties
The X-ray crystallographic analysis provides precise measurements of the torsional or dihedral angles within the molecule, which define its conformation. In this compound, a key structural feature is the relative orientation of the two aromatic systems.
Investigation of Intermolecular Interactions and Crystal Packing Motifs
The crystallographic data indicates that there is one independent molecule in the asymmetric unit. iucr.org A notable feature of the molecular conformation is the dihedral angle of 52.72 (6)° between the planes of the biphenyl system and the toluene ring of the tosylate group. iucr.org This significant twist between the two major aromatic components of the molecule is a key factor influencing the possible intermolecular contacts.
The crystal packing, when viewed along the c-axis, displays a layered arrangement. iucr.org Within the crystal structure, the molecules are organized in a manner that suggests the presence of C-H···O interactions. These weak hydrogen bonds are likely to occur between the hydrogen atoms of the aromatic rings of the biphenyl and tosylate moieties and the oxygen atoms of the sulfonate group. The sulfonate group, with its three oxygen atoms, provides multiple acceptor sites for such interactions. nih.gov
Further detailed analysis of the crystallographic data would be required to definitively map and quantify all the short intermolecular contacts and to fully elucidate the hierarchy and energetic contributions of the various non-covalent interactions governing the crystal packing of this compound.
Crystallographic Data for this compound
| Parameter | Value |
| Formula | C₁₉H₁₆O₃S |
| Space Group | Pca2₁ |
| a (Å) | 33.2932 |
| b (Å) | 7.9284 |
| c (Å) | 5.7903 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 4 |
| Data sourced from PubChem. nih.gov |
Reactivity and Mechanistic Investigations of Biphenyl 4 Yl 4 Methylbenzenesulfonate
Role as a Leaving Group in Organic Transformations
The tosylate (p-toluenesulfonate) moiety is an excellent leaving group due to the ability of the sulfonate ester to stabilize the resulting negative charge through resonance delocalization across the sulfonyl group. This inherent stability makes the carbon-oxygen (C–O) bond of aryl tosylates like Biphenyl-4-yl 4-methylbenzenesulfonate (B104242) susceptible to cleavage in the presence of suitable catalysts and nucleophiles.
While aryl tosylates are generally less reactive than the corresponding aryl triflates, this reduced reactivity can be advantageous, offering greater functional group tolerance in complex syntheses. acs.org The activation of the C–O bond in aryl tosylates is a key step in their participation in a wide array of organic transformations, most notably in palladium-catalyzed cross-coupling reactions where they serve as effective electrophilic partners. unistra.fr
Cross-Coupling Reactions
Cross-coupling reactions are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. Biphenyl-4-yl 4-methylbenzenesulfonate, as a representative aryl tosylate, is a viable electrophile in these transformations, which are often catalyzed by transition metals.
Palladium catalysis is central to modern organic synthesis, and the development of specialized ligands has enabled the use of less reactive electrophiles like aryl tosylates. unistra.frdntb.gov.ua These reactions provide powerful methods for constructing complex molecular architectures, such as the biphenyl (B1667301) frameworks found in many pharmaceuticals and materials. gre.ac.ukresearchgate.net
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an electrophile, is one of the most versatile C-C bond-forming methods. gre.ac.uk The use of aryl tosylates, including this compound, in this reaction has been successfully demonstrated. Given the lower reactivity of the C–O bond compared to C–Br or C–I bonds, these couplings often require specialized catalyst systems.
Key to the success of these reactions is the use of electron-rich, sterically hindered phosphine (B1218219) ligands. For instance, indolyl phosphine ligands, such as CM-phos, have been shown to be highly effective, enabling the coupling of nonactivated aryl tosylates at low palladium catalyst loadings. organic-chemistry.org In some cases, these reactions can even be performed at room temperature. organic-chemistry.org The reaction is compatible with a wide range of functional groups, including ketones, nitriles, and esters, on both the tosylate and the boronic acid partner. organic-chemistry.org
| Aryl Tosylate | Boron Reagent | Catalyst System (Pd Source / Ligand) | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-tert-butylphenyl tosylate | Phenylboronic acid | Pd(OAc)₂ / CM-phos | K₃PO₄ | Dioxane | 80 °C, 12h | 98% | organic-chemistry.org |
| Naphthyl-2-tosylate | Phenylboronic acid | Pd(OAc)₂ / CM-phos | K₃PO₄ | Dioxane | 80 °C, 12h | 95% | organic-chemistry.org |
| 4-Tolyl tosylate | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / PCyp₃ / NMI | - | THF/NMP | 80 °C | High | organic-chemistry.org |
| N'-Tosyl arylhydrazine* | Aryl boronic acid | Pd(OAc)₂ | K₂CO₃ | MeOH | 60 °C, 2-12h | High | rsc.orgrsc.org |
Note: N'-Tosyl arylhydrazines can act as alternative electrophiles in Suzuki-type couplings, proceeding through C-N bond cleavage.
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an electrophile. wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide variety of functional groups. Aryl sulfonates, including tosylates, have been successfully employed as electrophilic partners in Stille couplings. wikipedia.org
The reaction mechanism follows the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org Similar to other cross-couplings with aryl tosylates, the choice of ligand and the addition of promoters can be crucial. For instance, the use of copper(I) iodide (CuI) as an additive can significantly accelerate the rate of reaction. harvard.edu The organostannane partner can be an aryl, vinyl, or heterocyclic derivative, making the Stille reaction a versatile tool for synthesizing complex molecules. libretexts.org
| Electrophile | Organostannane | Catalyst System (Pd Source / Ligand) | Additives | Solvent | Conditions | Reference |
|---|---|---|---|---|---|---|
| Aryl/Vinyl Tosylate | Aryl/Vinyl/Alkyl-Sn(n-Bu)₃ | Pd(PPh₃)₄ or Pd₂(dba)₃ / AsPh₃ | CuI | DMF | 60-95 °C | harvard.edu |
| Aryl Mesylate | Tributyl(phenyl)stannane | Pd(OAc)₂ / Biarylphosphine Ligand | CsF | t-BuOH | 110 °C | harvard.edu |
| Pyridin-3-yl tosylate | Tributyl(phenyl)stannane | Pd(OAc)₂ / Biarylphosphine Ligand | CsF | t-BuOH | 110 °C | harvard.edu |
The critical and often rate-determining step in the cross-coupling of aryl tosylates is the cleavage of the strong aryl C–O bond. This occurs via the oxidative addition of a low-valent palladium(0) species into the C–O bond to form a palladium(II) intermediate. The efficiency of this step is highly dependent on the electronic and steric properties of the ligands coordinated to the palladium center.
Electron-rich and sterically bulky phosphine ligands are required to promote the oxidative addition. These ligands increase the electron density on the palladium(0) center, making it more nucleophilic and thus more reactive towards the C–O bond. The steric bulk of the ligands is thought to facilitate the reductive elimination step that regenerates the active Pd(0) catalyst. An alternative, though generally less productive, pathway involves the cleavage of the O–S bond of the tosylate, which can compete with the desired C–O scission. chemrxiv.org
In an effort to develop more sustainable and economical synthetic methods, first-row transition metals such as nickel and iron have been investigated as catalysts for cross-coupling reactions. researchgate.netrsc.org These metals offer significant advantages in terms of cost and abundance compared to palladium.
Nickel-Catalyzed Reactions: Nickel catalysts have proven to be highly effective for the cross-coupling of aryl tosylates. They can promote various transformations, including Suzuki-Miyaura, Kumada (with Grignard reagents), and Negishi (with organozinc reagents) type couplings. organic-chemistry.orgresearchgate.net For example, nickel complexes can catalyze the coupling of aryl tosylates with alkyl Grignard reagents, a challenging transformation due to the potential for β-hydride elimination. organic-chemistry.org
Iron-Catalyzed Reactions: Iron is a particularly attractive catalyst due to its low cost and low toxicity. Iron-catalyzed cross-coupling reactions of aryl tosylates with Grignard reagents have been developed. These reactions often utilize simple iron salts, such as FeF₃, sometimes in combination with N-heterocyclic carbene (NHC) ligands, to achieve high yields of the desired coupled products.
| Metal | Reaction Type | Aryl Tosylate | Coupling Partner | Catalyst System | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Nickel | Negishi | Primary Alkyl Tosylate | Aryl/Alkenyl/Alkyl-ZnX | Pd₂(dba)₃ / PCyp₃* | THF/NMP | Good | organic-chemistry.org |
| Iron | Kumada-type | Aryl Tosylate | Alkyl Grignard (R-MgBr) | FeF₃·3H₂O | - | Good | researchgate.net |
| Nickel | Suzuki-Miyaura | Aryl Tosylate | Arylboronic acid | Ni(II) precatalyst | - | Good | researchgate.net |
Note: While the primary reference describes a Pd-catalyzed Negishi reaction, it establishes a protocol for tosylates that is part of the broader effort to couple challenging electrophiles, a field where Ni is also prominent.
Palladium-Catalyzed C-C Cross-Coupling Reactions
Nucleophilic Substitution Reactions of the Tosylate Moiety
The tosylate group in this compound is an excellent leaving group, making the compound a suitable electrophile for various nucleophilic substitution reactions. While direct displacement of the tosylate by simple nucleophiles is less common for aryl tosylates compared to their alkyl counterparts, transition metal catalysis enables a broad range of such transformations. These reactions typically proceed via an oxidative addition-reductive elimination cycle, effectively resulting in the substitution of the tosylate group.
Palladium-catalyzed cross-coupling reactions are particularly prevalent. For instance, in the Suzuki-Miyaura coupling , this compound can react with boronic acids in the presence of a palladium catalyst and a suitable ligand to form new carbon-carbon bonds. organic-chemistry.orgacs.org Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling with various amines. nih.govorganic-chemistry.orgorganic-chemistry.org These reactions are highly dependent on the choice of ligand, which influences the efficiency and scope of the transformation.
Iron and nickel catalysts have also emerged as effective alternatives for promoting cross-coupling reactions of aryl tosylates, offering a more sustainable and cost-effective approach. nih.govnsf.govnih.gov These first-row transition metals can catalyze the coupling of this compound with Grignard reagents and other organometallic nucleophiles.
Interactive Table: Catalytic Systems for Nucleophilic Substitution of Aryl Tosylates
| Catalyst System | Reaction Type | Nucleophile | Key Features |
| Palladium/Phosphine Ligands | Suzuki-Miyaura | Boronic Acids | Mild reaction conditions, broad substrate scope. organic-chemistry.org |
| Palladium/NHC Ligands | Buchwald-Hartwig | Amines, Anilines | High yields, good functional group tolerance. organic-chemistry.org |
| Iron/DMI | Kumada-type | Grignard Reagents | Chemoselective, uses benign urea (B33335) ligands. nih.gov |
| Nickel/Phosphine Ligands | Kumada-type | Grignard Reagents | Cost-effective, effective for C(sp²)-C(sp³) coupling. |
Mechanistic Studies on Specific Transformations
Elucidation of Reaction Pathways and Transition States
The mechanisms of transition metal-catalyzed cross-coupling reactions involving aryl tosylates have been the subject of extensive investigation. For palladium-catalyzed reactions, the generally accepted mechanism commences with the oxidative addition of the aryl tosylate to a low-valent palladium(0) complex. This step is often considered rate-limiting. organic-chemistry.org The choice of ligand is crucial as it modulates the electron density and steric environment of the palladium center, thereby influencing the rate and efficiency of the oxidative addition. chemrxiv.org
Following oxidative addition, a transmetalation step occurs where the organic group from the nucleophilic partner (e.g., the boronic acid in a Suzuki reaction) is transferred to the palladium(II) center. The final step is reductive elimination, which forms the new carbon-carbon or carbon-heteroatom bond and regenerates the palladium(0) catalyst, completing the catalytic cycle. chemrxiv.org
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the transition states of these elementary steps. nih.govnih.gov These studies help in understanding the energetics of the reaction pathway and the role of various components in the catalytic system, such as ligands and additives. For instance, computational analyses of the Buchwald-Hartwig amination have explored the influence of chelate phosphine ligands and the role of the base in the catalytic cycle. nih.gov
Mechanistic investigations of nickel-catalyzed cross-coupling reactions of aryl sulfamates, which are structurally related to aryl tosylates, have revealed the potential involvement of Ni(I) species. nih.govresearchgate.net While the primary catalytic cycle is believed to involve Ni(0)/Ni(II) intermediates, the formation of Ni(I) species through comproportionation can be detrimental to the catalysis. nih.govresearchgate.net
Stereochemical Aspects, including Axial Chirality Transfer in Derivatives
The biphenyl unit in this compound introduces the possibility of atropisomerism, a form of axial chirality that arises from restricted rotation around the C-C single bond connecting the two phenyl rings. While the parent compound itself is not chiral, its derivatives, particularly those with bulky ortho substituents, can exhibit axial chirality.
The synthesis of axially chiral biaryls is a significant area of research, with applications in catalysis and materials science. researchgate.netrsc.org Atroposelective synthesis aims to control the formation of one atropisomer over the other. This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or by transferring chirality from a pre-existing stereocenter. nih.gov
Derivatives of this compound can be employed in the synthesis of axially chiral biaryls. For instance, after a cross-coupling reaction that introduces a suitable group, subsequent transformations can lead to the formation of a chiral axis. The stereochemical outcome of these reactions can be influenced by the nature of the catalyst, ligands, and reactants. nih.govnih.gov
One notable strategy involves a central-to-axial chirality transfer, where a stereogenic center in the molecule directs the formation of the chiral axis. nih.gov Although direct examples involving this compound are not extensively documented, the principle can be applied to its derivatives. For example, a chiral alcohol can be introduced into the biphenyl system, and subsequent intramolecular reactions can lead to the formation of an axially chiral biaryl with high diastereoselectivity.
Interactive Table: Approaches to Axially Chiral Biaryls
| Strategy | Description | Example |
| Chiral Auxiliary | A chiral group is temporarily attached to the molecule to direct the stereoselective formation of the biaryl axis. nih.gov | Use of a chiral oxazoline (B21484) to direct an Ullmann coupling. nih.gov |
| Chiral Catalyst | A chiral transition metal complex or organocatalyst is used to catalyze the atroposelective reaction. nih.gov | Chiral phosphoric acid catalysis in a double Paal-Knorr reaction. nih.gov |
| Central-to-Axial Chirality Transfer | A pre-existing stereocenter in the molecule controls the configuration of the newly formed chiral axis. | An intramolecular reaction of a biphenyl derivative containing a chiral side chain. |
| Dynamic Kinetic Resolution | A racemic, conformationally unstable biaryl is converted to a single enantiomer through selective reaction of one atropisomer. nih.gov | Atropo-enantioselective ring opening of a lactone-bridged biaryl. nih.gov |
Applications of Biphenyl 4 Yl 4 Methylbenzenesulfonate in Synthetic Organic Chemistry
Precursors for Fine Chemicals and Specialty Compounds
The biphenyl (B1667301) scaffold is a privileged structure in many high-value compounds, including pharmaceuticals and agrochemicals. Biphenyl-4-yl 4-methylbenzenesulfonate (B104242) serves as a key starting material or intermediate for the synthesis of these specialty chemicals.
Synthesis of Intermediates for Pharmaceutical Compounds
The biphenyl moiety is a crucial pharmacophore in numerous therapeutic agents. Biphenyl-4-yl 4-methylbenzenesulfonate's structure is closely related to key intermediates in the synthesis of important pharmaceuticals, particularly sartans, which are angiotensin II receptor blockers used to treat hypertension. beilstein-journals.orgrjpbcs.comresearchgate.netresearchgate.net
For instance, the synthesis of Valsartan and Losartan involves the creation of a substituted biphenyl backbone. beilstein-journals.orgrjpbcs.comgoogle.comnih.gov While various synthetic routes exist, many rely on the coupling of a substituted phenyl ring with another, a transformation where a tosylate group can act as an efficient leaving group in cross-coupling reactions. The synthesis of Valsartan often starts from intermediates like 4-bromotoluene, which is then elaborated to form the characteristic biphenyl structure. researchgate.net this compound represents a pre-formed biphenyl building block that can potentially streamline such synthetic sequences.
Furthermore, the biphenyl structure is integral to other classes of pharmaceuticals. For example, derivatives of biphenyl have been investigated as glycine (B1666218) transporter 1 (GlyT1) inhibitors for potential use as nootropic agents and as aggrecanase-1 inhibitors for the treatment of osteoarthritis. nih.gov The synthesis of these complex molecules often relies on the strategic introduction of the biphenyl unit, a role for which this compound is well-suited.
Table 1: Examples of Pharmaceutical Intermediates Derivable from Biphenyl Scaffolds
| Target Compound | Therapeutic Area | Key Synthetic Step | Potential Role of this compound |
| Valsartan | Antihypertensive | Suzuki or Negishi Coupling beilstein-journals.orgrjpbcs.comresearchgate.net | Precursor to the biphenyltetrazole core |
| Losartan | Antihypertensive | Suzuki Coupling google.comnih.gov | Precursor to the biphenyltetrazole core |
| GlyT1 Inhibitors | Nootropic | Various C-C and C-N bond formations nih.gov | Source of the biphenyl scaffold |
Formation of Key Building Blocks for Agrochemicals
The biphenyl motif is also present in a number of agrochemicals, valued for their fungicidal and herbicidal properties. One prominent example is Boscalid , a fungicide widely used in agriculture. The core of Boscalid consists of a 2-chloronicotinamide (B82574) moiety linked to a substituted biphenyl. The synthesis of such structures often involves cross-coupling reactions to form the central biphenyl unit. This compound can serve as a readily available biphenyl component for the synthesis of precursors to these agrochemicals.
Functionalization of Aromatic Systems via Derivatization
The tosylate group in this compound is an excellent leaving group, making the compound a versatile substrate for various cross-coupling reactions. This allows for the facile introduction of the biphenyl-4-yl moiety onto a wide range of other molecules, a key strategy for functionalizing aromatic systems.
The Suzuki-Miyaura coupling , a palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. gre.ac.uknih.govchemrxiv.org Aryl tosylates, such as this compound, can effectively participate in these reactions, providing an alternative to aryl halides. mit.edu This allows for the synthesis of complex biaryl and polyaryl structures, which are common motifs in pharmaceuticals, liquid crystals, and organic electronics. nih.govrsc.orgmdpi.com
Similarly, the Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds. wikipedia.orgchemrxiv.orglibretexts.org This reaction can be used to couple amines with aryl tosylates, enabling the synthesis of arylamines. The biphenylaniline structure is a key component in various dyes, materials, and pharmaceutical compounds. nih.gov
Table 2: Cross-Coupling Reactions Utilizing Aryl Tosylates
| Reaction | Catalyst System | Bond Formed | Resulting Product Class |
| Suzuki-Miyaura Coupling | Palladium/Phosphine (B1218219) Ligand gre.ac.uknih.gov | C-C | Biaryls, Polyaryls |
| Buchwald-Hartwig Amination | Palladium/Phosphine Ligand wikipedia.orgchemrxiv.org | C-N | Arylamines |
| Stille Coupling | Palladium/Phosphine Ligand mit.edu | C-C (with organostannanes) | Biaryls |
Development and Refinement of Novel Synthetic Methodologies
The use of aryl tosylates like this compound in cross-coupling reactions has contributed to the development and refinement of more efficient and sustainable synthetic methods. mit.edu Tosylates are often more stable and easier to handle than the corresponding triflates and can exhibit different reactivity profiles compared to aryl halides, offering chemists greater flexibility in synthetic design.
Research into the use of aryl tosylates in reactions such as the Stille coupling has expanded the scope of these transformations, allowing for the coupling of a wider range of substrates under milder conditions. mit.edu The development of new catalyst systems that are effective for less reactive coupling partners, including aryl tosylates, is an active area of research. researchgate.net These advancements lead to more economical and environmentally friendly synthetic routes to valuable compounds.
Role in Nucleoside Functionalization and Peptide Coupling Agent Synthesis
While less documented, the reactivity of this compound suggests potential applications in more specialized areas of synthetic chemistry.
In nucleoside chemistry , the modification of nucleoside bases and sugar moieties is crucial for the development of antiviral and anticancer drugs. The introduction of aromatic groups can significantly impact the biological activity of these molecules. The biphenyl-4-yl group could be introduced onto a nucleoside via a cross-coupling reaction, with the tosylate acting as the leaving group.
In peptide synthesis , the development of efficient coupling agents is essential for the formation of amide bonds between amino acids. youtube.com While not a direct coupling agent itself, the biphenyl scaffold can be incorporated into the design of novel reagents. The electronic properties of the biphenyl group could be harnessed to activate a carboxylic acid for coupling with an amine.
Advanced Applications of Biphenyl 4 Yl 4 Methylbenzenesulfonate and Its Derivatives
Precursors for Functional Materials
The rigid and conjugated nature of the biphenyl (B1667301) unit makes it an attractive component for the construction of functional materials with tailored electronic and structural properties. Biphenyl-4-yl 4-methylbenzenesulfonate (B104242) can serve as a key starting material for the synthesis of conjugated polymers and as a potential building block for porous crystalline materials like metal-organic frameworks.
Conjugated polymers, characterized by their alternating single and double bonds, are at the forefront of research in organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The biphenyl unit is a common motif in the backbone of these polymers, contributing to their thermal stability, charge transport properties, and desirable optical characteristics.
Biphenyl-4-yl 4-methylbenzenesulfonate can be a valuable monomer in the synthesis of poly(biphenyl)s and other conjugated copolymers through cross-coupling reactions. The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.net This reaction, which couples an organoboron compound with an organic halide or triflate, is a powerful tool for carbon-carbon bond formation and is widely used in polymer synthesis. rsc.org
In a typical polymerization strategy, this compound could be coupled with a diboronic acid or a diboronic ester derivative of an aromatic compound. The reactivity of the tosylate group facilitates the formation of a new carbon-carbon bond, extending the polymer chain. The choice of the co-monomer allows for the fine-tuning of the resulting polymer's electronic and physical properties. For instance, coupling with electron-deficient monomers can lead to polymers with low-lying LUMO levels, which are beneficial for applications as n-type semiconductors or in solar cells. researchgate.net
The general scheme for such a polymerization can be envisioned as follows:
Scheme 1: Hypothetical Suzuki-Miyaura Polymerization using this compound
Where Ar represents an aromatic or heteroaromatic unit.
While direct literature specifically detailing the use of this compound as a monomer is not abundant, the principle is well-established with similar aryl sulfonates. The synthesis of neopentyl biphenylsulfonates via Suzuki-Miyaura reaction demonstrates the feasibility of using the sulfonate group in such couplings. researchgate.net
Table 1: Potential Co-monomers for Polymerization with this compound
| Co-monomer Type | Example | Potential Polymer Properties |
| Electron-rich | 2,5-bis(tributylstannyl)thiophene | Enhanced hole mobility |
| Electron-deficient | 4,7-dibromo-2,1,3-benzothiadiazole | Lowered bandgap, improved electron affinity |
| Fused aromatic | 2,7-dibromo-9,9-dioctylfluorene | High photoluminescence quantum yield, good thermal stability |
Metal-Organic Frameworks (MOFs) and coordination polymers are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.org These materials have garnered immense interest due to their high porosity, tunable structures, and potential applications in gas storage, separation, catalysis, and sensing. nih.gov
The biphenyl scaffold is a common component in the organic linkers used for MOF synthesis, often in the form of biphenyldicarboxylic acids. nih.gov The rigidity and length of the biphenyl unit can lead to the formation of robust frameworks with large pores. For example, 4,4'-biphenyldicarboxylic acid (BPDC) is a widely used linker for the synthesis of various MOFs. nih.gov
The direct application of this compound as a primary building block in MOF synthesis is not well-documented in the literature. The tosylate group is generally not a suitable coordinating group for forming stable coordination bonds with metal centers that define the structure of a MOF. However, it can be envisioned as a precursor to a functionalized biphenyl linker. For instance, the tosylate group could be chemically modified into a coordinating group, such as a carboxylate, phosphonate, or a nitrogen-containing heterocycle, prior to its use in MOF synthesis.
Scheme 2: Hypothetical Conversion of this compound to a MOF Linker
While not a direct building block, its role as a precursor highlights its utility in the broader field of MOF and coordination polymer chemistry. The ability to introduce functionalities onto the biphenyl core via reactions involving the tosylate group could lead to the development of novel linkers with tailored properties.
Intermediates in the Synthesis of Complex Molecular Architectures
Beyond the realm of materials science, this compound and its derivatives are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. nih.govresearchgate.net The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.gov
The tosylate group in this compound serves as a versatile handle for introducing a wide range of functional groups through nucleophilic substitution reactions. This allows for the construction of more elaborate biphenyl-based structures. For example, the synthesis of (biphenyl-4-yl)methylammonium chlorides, which have shown potent anticonvulsant activity, could potentially start from a biphenyl precursor that is later functionalized. nih.gov
Furthermore, the biphenyl unit itself can be synthesized using cross-coupling reactions where one of the precursors could be a derivative of this compound. For instance, the synthesis of 4-methyl-biphenyl derivatives, which are key intermediates for angiotensin II receptor antagonists used to treat hypertension, often involves the coupling of a tolyl-based Grignard reagent with a functionalized halobenzene. google.com A tosylated biphenyl could undergo similar coupling reactions to build even more complex polyaromatic systems.
Table 2: Examples of Complex Molecules Derived from Biphenyl Intermediates
| Compound Class | Therapeutic Area | Synthetic Strategy Involving Biphenyls |
| Sartans (e.g., Losartan, Valsartan) | Antihypertensive | Suzuki-Miyaura coupling to form the biphenyl core. google.com |
| Non-steroidal anti-inflammatory drugs (NSAIDs) | Anti-inflammatory | Various methods for biphenyl synthesis. researchgate.net |
| Antifungal agents | Antimicrobial | Functionalization of a pre-formed biphenyl scaffold. |
| Anticonvulsants | Neurology | Synthesis of functionalized (biphenyl-4-yl)methylammonium salts. nih.gov |
The ability to use this compound as a starting point for these intricate syntheses underscores its importance in synthetic organic chemistry. The combination of a stable biphenyl core with a reactive tosylate group provides chemists with a powerful tool for the construction of novel and medicinally relevant molecules.
Conclusion and Future Research Directions
Summary of Current Research Achievements
Research surrounding Biphenyl-4-yl 4-methylbenzenesulfonate (B104242) has firmly established its role as a competent electrophile in various cross-coupling reactions. Key achievements include:
Versatility in Cross-Coupling Reactions: The compound has been successfully employed in palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. These reactions are fundamental for the synthesis of substituted biphenyls, which are prevalent motifs in pharmaceuticals and materials science. erowid.org While aryl tosylates are generally less reactive than the corresponding triflates, their increased stability and lower cost present significant practical advantages. erowid.org
Advancements in Reaction Conditions: Significant progress has been made in developing more efficient catalytic systems that enable the use of aryl tosylates like Biphenyl-4-yl 4-methylbenzenesulfonate under milder conditions and with lower catalyst loadings. This has expanded the functional group tolerance and substrate scope of these reactions.
Precursor to Functional Molecules: The biphenyl (B1667301) moiety is a privileged scaffold in medicinal chemistry and materials science. researchgate.netarizona.edu this compound serves as a key precursor for the synthesis of various functionalized biphenyl derivatives, including those with potential applications as liquid crystals and in the development of novel pharmaceuticals. rsc.org
Identification of Emerging Trends and Unexplored Reactivity
While the utility of this compound in traditional cross-coupling is well-documented, several emerging trends and areas of unexplored reactivity are coming to the forefront:
Photoredox and Photocatalytic Applications: The field of photoredox catalysis offers a powerful platform for the formation of chemical bonds under mild conditions. digitellinc.comresearchgate.net While much of the focus has been on aryl halides, the photochemical properties of aryl tosylates are also being investigated. rsc.org The application of visible-light-mediated photocatalysis to activate the C-O bond of this compound for novel transformations, such as C-H functionalization or the introduction of other functional groups, remains a largely unexplored and promising area. arizona.edu
Sustainable Chemistry Approaches: There is a growing emphasis on developing more sustainable synthetic methods. This includes the use of earth-abundant metal catalysts (e.g., iron, copper, nickel) as alternatives to palladium, and the exploration of reactions in greener solvents, including aqueous media. rsc.org The development of ligand-free catalytic systems for the cross-coupling of this compound represents a significant step towards more sustainable chemical processes. rsc.org
Novel Functional Material Synthesis: The rigid biphenyl core of this molecule makes it an attractive precursor for advanced materials. Its potential use in the synthesis of conjugated polymers, organic light-emitting diodes (OLEDs), and other functional materials with tailored electronic and photophysical properties is an area ripe for investigation.
Prospective Research Avenues for this compound in Sustainable and Advanced Synthesis
The future of research on this compound is poised to move towards more sustainable practices and the creation of high-value, advanced materials. Prospective research avenues include:
Development of Novel Catalytic Systems: A key area of future research will be the design of highly efficient and recyclable catalytic systems for the activation of the C-O bond in this compound. This includes the exploration of nanoparticle catalysts and immobilized catalysts that can be easily separated and reused, contributing to the principles of green chemistry.
Expansion of the Synthetic Toolbox: Future work should focus on expanding the range of reactions in which this compound can participate. This could involve exploring its reactivity in novel coupling reactions, such as carbonylative couplings to synthesize biphenyl ketones or direct C-H arylation reactions. nih.gov
Synthesis of Advanced Functional Materials: A significant opportunity lies in the use of this compound as a monomer or key building block for the synthesis of novel polymers and liquid crystals. rsc.org The resulting materials could possess unique optical, electronic, or self-assembly properties, making them suitable for applications in displays, sensors, and organic electronics.
Application in Medicinal Chemistry: The biphenyl scaffold is a common feature in many approved drugs. nih.gov Future research could focus on utilizing this compound for the efficient synthesis of libraries of novel biphenyl-containing compounds for high-throughput screening and the discovery of new therapeutic agents.
Q & A
Basic Questions
Q. What synthetic methodologies are optimal for preparing Biphenyl-4-yl 4-methylbenzenesulfonate?
- Methodology : A common approach involves coupling biphenyl derivatives with sulfonic acid groups. For example, reacting 4-methylbenzenesulfonyl chloride with biphenyl-4-ol under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane. The reaction typically proceeds via nucleophilic substitution, with purification by recrystallization from ethanol or methanol .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 7:3) and confirm purity via NMR (aromatic proton integration) and elemental analysis (±0.4% theoretical values) .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Procedure :
- NMR : Expect aromatic protons as multiplet signals between δ 7.2–8.0 ppm, with distinct singlets for methyl groups (δ ~2.4 ppm).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 294 (M) and fragment ions corresponding to biphenyl and sulfonate moieties.
- Elemental Analysis : Theoretical composition (CHOS): C 69.50%, H 4.91%, S 9.76%. Deviations >0.5% indicate impurities .
Q. What solvent systems enhance recrystallization efficiency for this compound?
- Optimization : Ethanol and methanol are preferred due to moderate polarity. For example, recrystallization from ethanol yields colorless plates (87% recovery) with minimal residual solvents, as confirmed by DSC (melting point ~160–165°C) .
Advanced Questions
Q. How can SHELXL resolve data discrepancies during crystal structure refinement?
- Approach :
Data Handling : Merge Friedel pairs (if no anomalous scatterers) to reduce redundancy. Use SHELXL’s TWIN and BASF commands for twinned data .
Refinement : Apply riding models for H-atoms () and refine anisotropic displacement parameters for non-H atoms.
Validation : Check R (<5%) and wR (<12%) residuals. Example: Monoclinic P2/n symmetry with unit cell parameters a = 14.64 Å, b = 5.71 Å, c = 17.53 Å .
Q. What strategies address contradictions in dihedral angles between aromatic rings in biphenyl sulfonates?
- Analysis :
- Use Mercury CSD’s Packing Similarity tool to compare intermolecular interactions (e.g., π-π stacking, C–H···O) across datasets .
- For this compound, dihedral angles between biphenyl rings typically range 8–52°, influenced by steric effects and crystallization solvents. Discrepancies >10° may indicate polymorphism or solvent inclusion .
Q. How can computational modeling predict the photochemical behavior of biphenyl sulfonate derivatives?
- Protocol :
TD-DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to estimate excited-state properties (e.g., triplet-state energy ~3.0 eV).
Experimental Validation : Compare with UV-Vis (λ ~270 nm) and phosphorescence spectra (77 K) to assess transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
